molecular formula C18H27N3O3S B2776799 N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 886905-29-9

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2776799
CAS No.: 886905-29-9
M. Wt: 365.49
InChI Key: BXQYDPAZXVHHPP-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves a multi-step process:

  • Formation of Benzimidazole Core: : The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

  • Introduction of Propylsulfonyl Group: : The next step involves the introduction of the propylsulfonyl group. This can be done by reacting the benzimidazole intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

  • Acetamide Formation: : The final step is the formation of the acetamide moiety. This involves the reaction of the sulfonylated benzimidazole with N,N-diisopropylacetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the propylsulfonyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The benzimidazole ring can undergo electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other groups. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or sulfides

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives

Scientific Research Applications

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.

  • Biological Research: : The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

  • Material Science: : Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

  • Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The propylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide
  • N,N-diisopropyl-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide
  • N,N-diisopropyl-2-(2-(butylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Uniqueness

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide stands out due to its specific propylsulfonyl group, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.

Biological Activity

N,N-Diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by a benzimidazole core and a propylsulfonyl group. The structural formula is represented as follows:

C18H27N3O3S\text{C}_{18}\text{H}_{27}\text{N}_3\text{O}_3\text{S}

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The benzimidazole core allows it to mimic natural substrates, facilitating binding to active sites and modulation of biological functions. The propylsulfonyl group enhances solubility and bioavailability, which are critical for effective interaction with target molecules.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial potential is often assessed using methods like the cylinder well diffusion technique .

Anticancer Properties

Benzimidazole derivatives have been explored for their anticancer properties. A study on novel 1H-benzo[d]imidazoles revealed their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. Compounds showed strong binding affinity to DNA and significant growth inhibition across multiple cancer cell lines at low concentrations (IC50 values comparable to known chemotherapeutics) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, it may inhibit enzymes involved in metabolic pathways or signal transduction, contributing to its pharmacological effects. This inhibition can lead to altered cellular responses, making it a candidate for drug development targeting specific diseases .

Research Findings and Case Studies

Study Focus Findings
Jain et al. (2021)AntimicrobialIdentified significant antibacterial activity against S. aureus and E. coli; compounds demonstrated good potency compared to standard drugs .
PMC Article (2022)AnticancerShowed strong binding affinity to Hu Topo I; compounds caused G2/M phase arrest in cancer cells .
Sciendo et al. (2011)AnthelminticEvaluated the anthelmintic activity using Pheretima posthuma; several derivatives exhibited promising results .

Properties

IUPAC Name

N,N-di(propan-2-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-6-11-25(23,24)18-19-15-9-7-8-10-16(15)20(18)12-17(22)21(13(2)3)14(4)5/h7-10,13-14H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQYDPAZXVHHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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